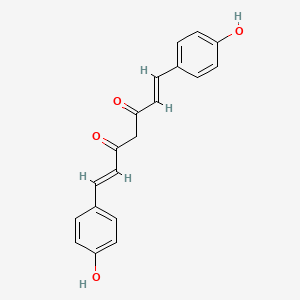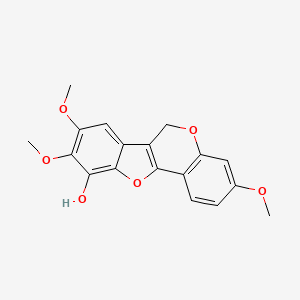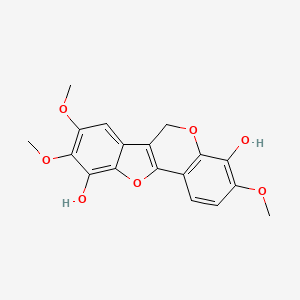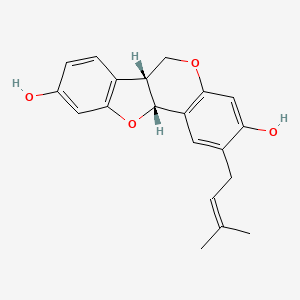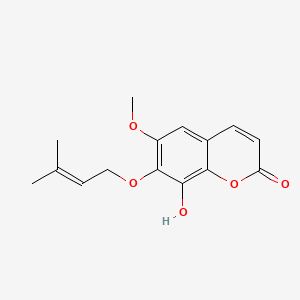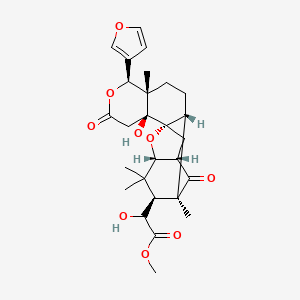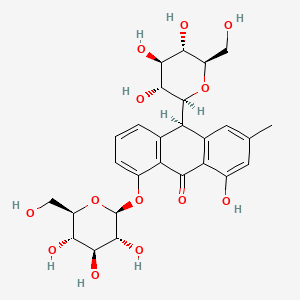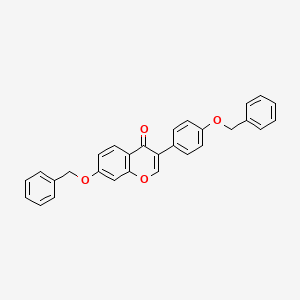
7,4'-Dibenzyl-Daidzein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,4’-Dibenzyl Daidzein is a natural compound that belongs to the family of isoflavones. It is a derivative of daidzein, which is a major isoflavone found in soybeans. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
7,4’-Dibenzyl Daidzein has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It is investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: It is explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health-promoting properties
Wirkmechanismus
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
7,4’-Dibenzyl Daidzein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and glutathione peroxidase . These interactions help in reducing oxidative stress and protecting cells from damage. Additionally, 7,4’-Dibenzyl Daidzein can modulate the activity of protein kinase C, which is involved in various cellular signaling pathways .
Cellular Effects
7,4’-Dibenzyl Daidzein has been observed to exert several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 7,4’-Dibenzyl Daidzein has been shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes . In skin cells, it can inhibit the activity of matrix metalloproteinases, which are involved in collagen degradation, thereby potentially reducing skin aging .
Molecular Mechanism
The molecular mechanism of 7,4’-Dibenzyl Daidzein involves its binding interactions with various biomolecules. It can bind to and inhibit the activity of enzymes such as protein kinase C, which plays a role in cell signaling pathways . Additionally, 7,4’-Dibenzyl Daidzein can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in oxidative stress response and inflammation . These interactions help in exerting its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,4’-Dibenzyl Daidzein have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that 7,4’-Dibenzyl Daidzein can maintain its protective effects on cells over extended periods . Its stability and degradation can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of 7,4’-Dibenzyl Daidzein vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as enhancing antioxidant capacity and protecting against oxidative stress . At higher doses, it can exhibit toxic effects, including pro-oxidant activity and potential damage to liver and fat tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7,4’-Dibenzyl Daidzein is involved in several metabolic pathways. It can be metabolized by gut bacteria into various metabolites, including methoxylated and hydroxylated forms . These metabolites can further interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 7,4’-Dibenzyl Daidzein within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, including the brain, liver, and fat tissues . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
7,4’-Dibenzyl Daidzein exhibits specific subcellular localization, which can impact its activity and function. It can localize to mitochondria, where it exerts its protective effects by modulating mitochondrial function and reducing oxidative stress . Additionally, the compound can interact with targeting signals and undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dibenzyl Daidzein typically involves the reaction of daidzein with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of daidzein are replaced by benzyl groups .
Industrial Production Methods: While specific industrial production methods for 7,4’-Dibenzyl Daidzein are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7,4’-Dibenzyl Daidzein can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Vergleich Mit ähnlichen Verbindungen
Daidzein: The parent compound of 7,4’-Dibenzyl Daidzein, found in soybeans.
Genistein: Another isoflavone with similar biological activities.
Glycitein: An isoflavone with a similar structure but different functional groups.
Uniqueness: 7,4’-Dibenzyl Daidzein is unique due to the presence of benzyl groups, which can enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, daidzein .
Eigenschaften
IUPAC Name |
7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSXAAXGFMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747593 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179998-29-8 |
Source


|
| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
